molecular formula C18H20N2O4S B11242862 N-benzyl-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-benzyl-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11242862
M. Wt: 360.4 g/mol
InChI Key: BAVKQRPAQHAHAM-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzyl group, a methylsulfonyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with formaldehyde and an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Addition of the Methylsulfonyl Group: This step often involves the use of a sulfonyl chloride reagent under basic conditions.

    Formation of the Carboxamide Group: This can be accomplished through the reaction of the intermediate compound with an appropriate amine or ammonia.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used but may include various substituted benzoxazines.

Scientific Research Applications

N-benzyl-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • N-benzyl-6-methyl-4-pyrimidinamine
  • N-benzyl-6-methyl-4-quinazolinamine

Comparison:

  • N-benzyl-6-methyl-4-pyrimidinamine: This compound has a pyrimidine ring instead of a benzoxazine ring, which may result in different chemical reactivity and biological activity.
  • N-benzyl-6-methyl-4-quinazolinamine: This compound contains a quinazoline ring, which can also affect its chemical and biological properties.

Uniqueness: N-benzyl-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups and the benzoxazine ring, which imparts specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-benzyl-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H20N2O4S/c1-13-8-9-16-15(10-13)20(25(2,22)23)12-17(24-16)18(21)19-11-14-6-4-3-5-7-14/h3-10,17H,11-12H2,1-2H3,(H,19,21)

InChI Key

BAVKQRPAQHAHAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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